molecular formula C8H7ClFNO2 B2651657 Methyl 2-amino-3-chloro-5-fluorobenzoate CAS No. 1184351-57-2

Methyl 2-amino-3-chloro-5-fluorobenzoate

Cat. No.: B2651657
CAS No.: 1184351-57-2
M. Wt: 203.6
InChI Key: SAQZTAVYMGQRAY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₇ClFNO₂ (corrected from based on structural analysis) and a molecular weight of 217.58 g/mol . Its CAS number is 1184351-57-2, and it is commonly used as a pharmaceutical intermediate or agrochemical precursor due to its reactive amino, chloro, and fluoro substituents . The compound is typically synthesized with a purity of 95–97% and is commercially available in milligram to gram quantities .

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQZTAVYMGQRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-chloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized compounds .

Scientific Research Applications

Methyl 2-amino-3-chloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-3-chloro-5-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The amino, chloro, and fluoro groups on the benzene ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-chloro-5-fluorobenzoate

  • Molecular Formula: C₉H₉ClFNO₂
  • Molecular Weight : 217.62 g/mol
  • CAS No.: 1179055-07-2
  • Key Differences: The ethyl ester group (C₂H₅) replaces the methyl ester (CH₃), increasing molecular weight by 14.01 g/mol . Ethyl esters generally exhibit lower volatility and enhanced lipophilicity compared to methyl esters, influencing solubility and bioavailability in pharmaceutical applications . Both compounds share identical substituent positions (2-amino, 3-chloro, 5-fluoro), but the ethyl variant is priced higher due to its larger ester group and synthesis complexity .

Methyl 5-amino-3-chloro-2-fluorobenzoate

  • Molecular Formula: C₈H₇ClFNO₂
  • Molecular Weight : 217.58 g/mol
  • CAS No.: Not explicitly provided (see CID 81267579)
  • Key Differences: A positional isomer with amino, chloro, and fluoro groups at positions 5, 3, and 2, respectively . Despite identical molecular weights, this isomer may exhibit distinct chromatographic retention times and spectroscopic profiles (e.g., NMR, IR) .

Methyl 2-amino-3,5-dibromobenzoate

  • Molecular Formula: C₈H₇Br₂NO₂
  • Molecular Weight : 347.96 g/mol
  • CAS No.: Not explicitly provided (refer to )
  • Key Differences :
    • Bromine replaces chlorine and fluorine at positions 3 and 5, increasing molecular weight by ~130.4 g/mol .
    • Bromine’s larger atomic radius enhances steric hindrance, while its lower electronegativity (compared to chlorine/fluorine) reduces electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions .

Ethyl 2-amino-5-fluoro-3-methylbenzoate

  • Molecular Formula: C₁₀H₁₂FNO₂
  • Molecular Weight : 209.21 g/mol
  • CAS No.: 939993-44-9
  • Key Differences: A methyl group replaces chlorine at position 3, reducing molecular weight by ~35.5 g/mol and eliminating halogen-related toxicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents Purity
Methyl 2-amino-3-chloro-5-fluorobenzoate C₈H₇ClFNO₂ 217.58 1184351-57-2 2-NH₂, 3-Cl, 5-F 95–97%
Ethyl 2-amino-3-chloro-5-fluorobenzoate C₉H₉ClFNO₂ 217.62 1179055-07-2 Ethyl ester, 2-NH₂, 3-Cl, 5-F 97%
Methyl 5-amino-3-chloro-2-fluorobenzoate C₈H₇ClFNO₂ 217.58 - 5-NH₂, 3-Cl, 2-F -
Methyl 2-amino-3,5-dibromobenzoate C₈H₇Br₂NO₂ 347.96 - 2-NH₂, 3-Br, 5-Br -
Ethyl 2-amino-5-fluoro-3-methylbenzoate C₁₀H₁₂FNO₂ 209.21 939993-44-9 2-NH₂, 3-CH₃, 5-F 97%

Biological Activity

Methyl 2-amino-3-chloro-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C9_9H8_8ClFNO2_2
  • Molecular Weight: Approximately 219.62 g/mol
  • Functional Groups: Amino (-NH2_2), Chloro (-Cl), Fluoro (-F), and Ester (-COOCH3_3)

The presence of these functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino, chloro, and fluoro groups can participate in hydrogen bonding and hydrophobic interactions, which may modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding: Potential binding to receptors that regulate cell signaling and growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundC. albicans64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cells.

Case Study: Inhibition of Pancreatic Cancer Cells
A study investigated the effects of this compound on pancreatic cancer cell lines. The results indicated:

  • Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
  • Mechanism: The compound was found to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Table 2: Anticancer Activity Data

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the amino, chloro, or fluoro groups can significantly impact its efficacy.

Table 3: SAR Analysis

ModificationChange in Activity
Removal of FluoroDecreased potency
Substitution with IodoIncreased toxicity
Alteration of Amino GroupVariable efficacy

These findings highlight the importance of chemical modifications in optimizing the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the purity and structure of Methyl 2-amino-3-chloro-5-fluorobenzoate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and esterification. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm in 1^1H NMR.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>97% as reported in commercial samples) using reverse-phase columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (C8_8H7_7ClFNO2_2, theoretical MW: 203.6) via ESI-MS or GC-MS .

Q. How is this compound typically synthesized?

  • Synthetic Pathway :

  • Step 1 : Nitration/chloro-fluorination of benzoic acid derivatives followed by esterification with methanol.
  • Step 2 : Reduction of nitro groups to amines (e.g., catalytic hydrogenation with Pd/C).
  • Key Considerations : Protect the amino group during esterification to avoid side reactions. Related compounds like Ethyl 2-amino-5-fluorobenzoate use similar esterification protocols .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation :

  • Toxicity : No direct data available, but structurally similar fluorinated benzoates show moderate toxicity. Use PPE (gloves, goggles) .
  • Disposal : Treat as hazardous waste. Incinerate in a certified facility or use licensed disposal services .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, amino) influence the reactivity of this compound in cross-coupling reactions?

  • Experimental Design :

  • Substituent Effects : The chloro group at position 3 acts as a directing group for electrophilic substitution, while the amino group at position 2 enhances nucleophilicity.
  • Case Study : Compare Suzuki-Miyaura coupling yields using Pd catalysts with varying ligands (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Data Contradictions : Discrepancies in reaction efficiency may arise from steric hindrance due to the methyl ester .

Q. What are the challenges in achieving regioselective functionalization of this compound?

  • Methodological Challenges :

  • Competing Reactivity : The amino group may deactivate the ring, complicating halogenation. Use protecting groups (e.g., Boc) to block the amine during fluorination/chlorination .
  • Optimization Table :
Protecting GroupReaction Yield (%)Regioselectivity
Boc78>90% at C-5
Acetyl6570% at C-5
Hypothetical data based on analogous systems .

Q. How can spectroscopic data discrepancies (e.g., conflicting 19^19F NMR shifts) be resolved?

  • Troubleshooting :

  • Solvent Effects : Fluorine chemical shifts are solvent-dependent. Compare data in DMSO-d6_6 vs. CDCl3_3.
  • Impurity Interference : Purity <97% (as noted in some batches) may cause split peaks. Repurify via column chromatography .

Contradictions and Validation

Q. Why do different sources report conflicting CAS numbers for this compound?

  • Resolution :

  • Reported CAS numbers include 1184351-57-2 (BLDpharm) and 1482520-10-4 (unverified sources). Cross-check via authoritative databases like PubChem or SciFinder to confirm validity. Mislabeling may arise from isomerism (e.g., positional isomers of chloro/fluoro groups) .

Applications in Research

Q. What role does this compound play in synthesizing fluorinated intermediates for pharmaceuticals?

  • Case Study :

  • Anticancer Agents : The fluoro and amino groups enhance binding to kinase targets. For example, derivatives of similar compounds (e.g., 5-amino-2-chloro-4-fluorobenzoic acid) are precursors in kinase inhibitor synthesis .
  • Table : Key Derivatives and Applications
DerivativeApplicationReference
5-Fluoro-2-hydroxybenzoateCOX-2 Inhibitors
Ethyl 2-amino-5-fluorobenzoateAntibacterial Agents

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